3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a chemical compound with significant potential in scientific research. It possesses unique properties that make it valuable for various applications, including drug development and the study of biological processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as17ß-hydroxysteroid dehydrogenase Type 2 and phosphodiesterase (PDE10A) . These enzymes play crucial roles in steroid hormone metabolism and signal transduction, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby altering the normal biochemical processes in the cell .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of 17ß-hydroxysteroid dehydrogenase Type 2 can impact steroid hormone metabolism . Similarly, inhibition of PDE10A can affect cyclic nucleotide signaling pathways . The exact downstream effects would depend on the specific cellular context.
Result of Action
Similar compounds have demonstrated antitumor effects, suggesting potential applications in cancer therapy .
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves several steps. One common method includes the reaction of 3-fluoro-4-methoxybenzoic acid with 6-phenylpyrimidin-4-ylmethanamine under specific conditions to form the desired benzamide compound. The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methoxy groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is utilized in studying biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it valuable for industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
3-fluoro-4-methoxyphenylboronic acid: This compound shares similar structural features and is used in similar applications.
4-hydroxy-2-quinolones: These compounds have unique biological activities and are valuable in drug research and development.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-8-7-14(9-16(18)20)19(24)21-11-15-10-17(23-12-22-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROFZGDAILYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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